

Vanadium Pentafluoride (CAS No. 7783-72-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vanadium pentafluoride*

Cat. No.: *B1594393*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium pentafluoride (VF5), identified by CAS number 7783-72-4, is the inorganic compound with the chemical formula VF5. It exists as a colorless, volatile liquid that freezes near room temperature.^[1] As a pentavalent vanadium compound, it is a powerful fluorinating and oxidizing agent.^[1] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and potential, though largely unexplored, relevance of **Vanadium pentafluoride** to the field of drug development. While direct biological applications of **Vanadium pentafluoride** are limited due to its high reactivity, this document will also discuss the broader medicinal applications of vanadium compounds to provide context for future research.

Chemical and Physical Properties

Vanadium pentafluoride is characterized by its high reactivity and volatility. The quantitative properties of this compound are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	VF ₅	[2]
Molar Mass	145.934 g/mol	[2]
Appearance	Colorless liquid	[2]
Melting Point	19.5 °C (67.1 °F; 292.6 K)	[1]
Boiling Point	48.3 °C (118.9 °F; 321.4 K)	[1]
Density	2.502 g/cm ³ (solid)	[1]
Formation Enthalpy	-1429.4 ± 0.8 kJ/mol	[1]

In the gaseous state, **Vanadium pentafluoride** exists as a monomer with a D_{3h} symmetric trigonal bipyramidal geometry.[\[1\]](#) However, in the solid state, it adopts a polymeric structure with fluoride-bridged octahedral vanadium centers.[\[1\]](#)

Synthesis and Reactivity

Synthesis

Several methods have been established for the synthesis of **Vanadium pentafluoride**:

- Direct Fluorination of Vanadium Metal: This is a common method involving the reaction of vanadium metal with fluorine gas.[\[2\]](#)
 - Reaction: $2 \text{ V} + 5 \text{ F}_2 \rightarrow 2 \text{ VF}_5$
- Disproportionation of Vanadium Tetrafluoride: This method involves heating vanadium tetrafluoride to 650 °C, which results in the formation of both vanadium trifluoride and the more volatile **vanadium pentafluoride**.[\[2\]](#)
 - Reaction: $2 \text{ VF}_4 \rightarrow \text{ VF}_3 + \text{ VF}_5$
- Industrial Scale Production: For larger quantities, elemental fluorine can be used to fluorinate industrial concentrates and raw materials containing vanadium.[\[2\]](#)

Reactivity

Vanadium pentafluoride is a highly reactive compound with a strong oxidizing and fluorinating character.[\[1\]](#) Its key reactions include:

- Hydrolysis: It reacts readily with water, first forming vanadium oxyfluoride (VOF_3) and then vanadium pentoxide (V_2O_5).[\[2\]](#)
 - $\text{VF}_5 + \text{H}_2\text{O} \rightarrow \text{VOF}_3 + 2 \text{HF}$
 - $2 \text{VOF}_3 + 3 \text{H}_2\text{O} \rightarrow \text{V}_2\text{O}_5 + 6 \text{HF}$
- Lewis Acidity: It acts as a Lewis acid, reacting with fluoride donors to form the hexafluorovanadate anion.[\[2\]](#)
 - $\text{VF}_5 + \text{KF} \rightarrow \text{KVF}_6$
- Fluorination of Organic Compounds: It is capable of fluorinating organic substances, such as the conversion of unsaturated polyfluoroolefins into polyfluoroalkanes.[\[2\]](#)
- Oxidation: It can oxidize elemental sulfur to sulfur tetrafluoride.[\[1\]](#)
 - $\text{S} + 4 \text{VF}_5 \rightarrow 4 \text{VF}_4 + \text{SF}_4$

Experimental Protocols

Synthesis of Vanadium Pentafluoride by Direct Fluorination

Objective: To synthesize **Vanadium pentafluoride** from vanadium metal and fluorine gas.

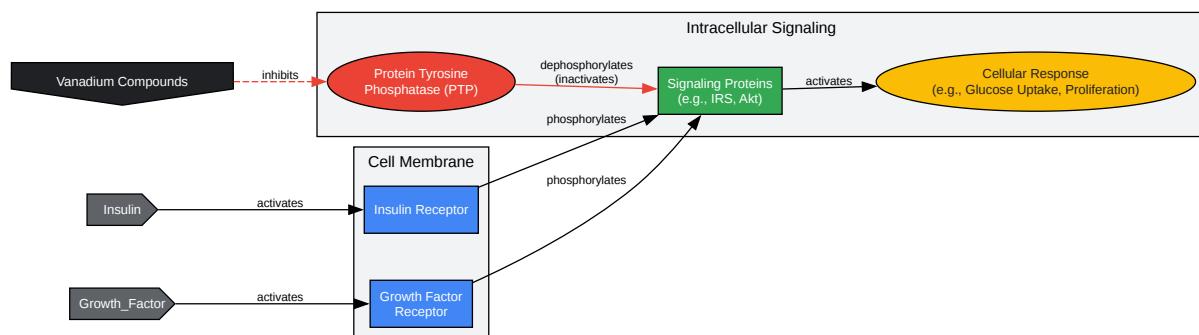
Materials:

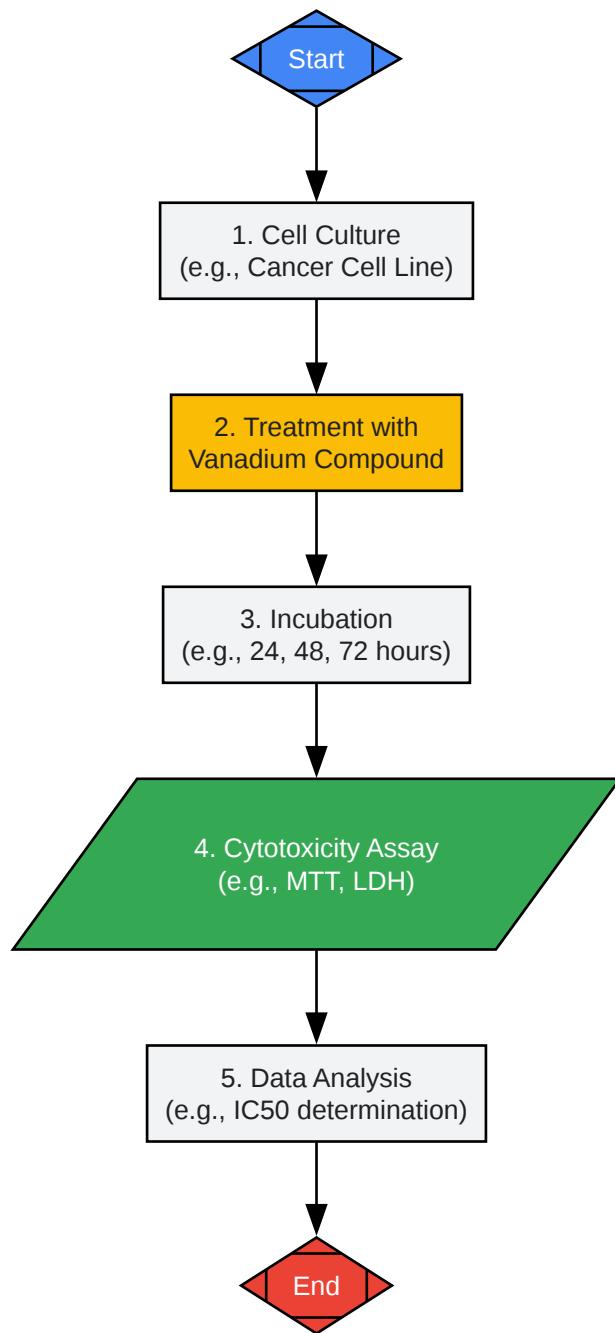
- Vanadium metal powder
- Fluorine gas
- Nickel or Monel reaction tube

- Furnace
- Cold trap (liquid nitrogen)
- Vacuum line

Procedure:

- Place the vanadium metal powder in the reaction tube.
- Assemble the reaction tube in the furnace and connect it to the vacuum line and a fluorine gas source.
- Evacuate the system to remove air and moisture.
- Heat the reaction tube to the desired temperature (e.g., 300°C).
- Slowly introduce fluorine gas into the reaction tube.
- The volatile **Vanadium pentafluoride** product is carried out of the reaction zone by the gas flow.
- Collect the product in a cold trap cooled with liquid nitrogen.
- Once the reaction is complete, the crude product can be purified by fractional distillation under vacuum.


Safety Precautions: This reaction should be carried out in a well-ventilated fume hood due to the high toxicity and corrosiveness of fluorine gas and **Vanadium pentafluoride**. Appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield, must be worn.


Potential Relevance to Drug Development

Direct applications of **Vanadium pentafluoride** in drug development are currently non-existent due to its extreme reactivity and hydrolytic instability. However, the broader field of vanadium-based compounds has garnered significant interest for its therapeutic potential.[\[1\]](#)[\[3\]](#)

Vanadium Compounds as Enzyme Inhibitors

Vanadium compounds, particularly in the +4 and +5 oxidation states, are known to act as potent inhibitors of protein tyrosine phosphatases (PTPs).[4][5] This inhibitory action is attributed to the ability of vanadate to act as a phosphate analog, binding to the active site of these enzymes.[4] PTPs are crucial regulators of signaling pathways involved in cell growth, differentiation, and metabolism.[5] Their inhibition by vanadium compounds has been a key focus in the development of potential treatments for diabetes and cancer.[1][6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadium pentafluoride - Wikipedia [en.wikipedia.org]
- 3. Repurposing Therapeutic Drugs Complexed to Vanadium in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanadium in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vanadium Pentafluoride (CAS No. 7783-72-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594393#vanadium-pentafluoride-cas-number-7783-72-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com